(S)-Laudanosine
Vue d'ensemble
Description
Laudanosine is a recognized metabolite of atracurium and cisatracurium . It is a benzyltetrahydroisoquinoline alkaloid . It occurs naturally in small amounts (0.1%) in opium .
Synthesis Analysis
The synthesis of laudanosine involves a key asymmetric intramolecular hydroamination reaction . The key intermediate was obtained from 2-bromo-4,5-dimethoxy benzaldehyde and 4-ethenyl-1,2-dimethoxy benzene using a sequence of reactions .
Molecular Structure Analysis
The molecular formula of Laudanosine is C21H27NO4 . Its average mass is 357.443 Da and its monoisotopic mass is 357.194000 Da .
Chemical Reactions Analysis
The reaction for the synthesis of Laudanosine was first described by Pictet and Spengler in the year 1911 . Later, researchers replaced dimethoxymethane with aldehydes to give one substituted THIQs .
Physical and Chemical Properties Analysis
Laudanosine has a melting point of 89 °C . Its density is 1.1±0.1 g/cm3, and it has a boiling point of 468.1±45.0 °C at 760 mmHg . The molar refractivity of Laudanosine is 102.6±0.3 cm3 .
Applications De Recherche Scientifique
Metabolite of Neuromuscular-Blocking Drugs
Laudanosine is known as a metabolite of the neuromuscular-blocking drugs atracurium and cisatracurium. It has been observed to cross the blood-brain barrier and may cause excitement and seizure activity. The interest in laudanosine has increased due to its recognized interaction with gamma-aminobutyric acid, opioid, and nicotinic acetylcholine receptors. It produces analgesia in animal models, and high plasma concentrations can lead to hypotension and bradycardia (Fodale & Santamaria, 2002).
Degradation Product of Atracurium
Laudanosine is a major end-product of atracurium degradation both in buffer and in plasma. Its production is more rapid in plasma than in buffer. The degradation of atracurium is influenced by the presence of plasma constituents and esterase inhibitors (Stiller, Cook & Chakravorti, 1985).
Impact on Renal Failure Patients
Patients with renal failure show higher plasma concentrations of laudanosine following atracurium administration. This aspect is significant since laudanosine is a central nervous system stimulant in various animal species, making its actions in humans, especially those with renal failure, an important area of investigation (Fahey et al., 1985).
EEG Effects in Epilepsy Models
In an animal model of induced epilepsy, laudanosine showed no significant difference in seizure activity compared to controls. This suggests that routine use of atracurium is unlikely to provoke seizures, even with an epileptogenic focus present (Tateishi et al., 1989).
Interaction with Neuronal Nicotinic Receptors
Laudanosine interacts with human neuronal nicotinic receptors, potentially explaining some adverse effects observed during atracurium administration. These interactions include inhibition and activation of various receptor subtypes, highlighting the complexity of laudanosine's pharmacological profile (Chiodini et al., 2001).
Respiratory and Excitement Activities in Neonatal Rats
In neonatal rats, laudanosine did not affect respiratory rates but induced non-respiratory excitement activities at high concentrations. This highlights its potential effects on the central nervous system apart from respiratory activities (Sakuraba et al., 2010).
Cardiovascular and Neurological Effects in Animal Studies
Laudanosine caused convulsions and limb extensions in mice and rats at specific doses, and in dogs, it induced hypotension, bradycardia, and epileptic EEG spiking at higher plasma concentrations. These studies suggest a wide range of effects at varying concentrations, with potential for neurological or cardiovascular disturbances in certain scenarios (Chapple et al., 1987).
Mechanism of Cardiovascular Activity
Laudanosine shows selective activity as an α1-adrenoceptor blocker and has a different impact on various cyclic nucleotide phosphodiesterases compared to structurally related compounds. This specificity provides insights into the pharmacological behavior of laudanosine and related benzylisoquinolines (Chuliá et al., 1994).
Potential Neuroprotective Effects
There is a hypothesis that laudanosine might have neuroprotective effects at clinical concentrations found in cerebrospinal fluid after atracurium administration. This hypothesis is supported by its interaction at opioid receptors, which are known to have neuroprotective actions against hypoxia and ischemia (Fodale & Santamaria, 2003).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Laudanosine, a benzyltetrahydroisoquinoline alkaloid, has been shown to interact with several types of receptors in the body. Its primary targets include GABA receptors , glycine receptors , opioid receptors , and nicotinic acetylcholine receptors . These receptors play crucial roles in various physiological processes, including neurotransmission and modulation of pain signals.
Mode of Action
Laudanosine’s interaction with its targets can lead to both activating and inhibiting effects, depending on its concentration . For instance, in the presence of laudanosine, nicotinic acetylcholine receptors can be activated at low concentrations and inhibited at high concentrations . This dual mode of action can lead to various changes in the body, such as altered neurotransmission and potentially induced seizures .
Biochemical Pathways
It is known that laudanosine is a metabolite of atracurium and cisatracurium, two neuromuscular blocking agents . It’s also known that laudanosine can decrease the seizure threshold, potentially leading to seizures if present at sufficient concentrations .
Pharmacokinetics
The pharmacokinetics of laudanosine have been studied in various patient populations. For instance, in elderly patients, the elimination half-life of laudanosine was found to be significantly longer, and its clearance significantly slower, compared to younger patients . This suggests that laudanosine’s metabolism and excretion may depend to some extent on liver or kidney function, which can be less efficient in the elderly .
Result of Action
The molecular and cellular effects of laudanosine’s action are primarily related to its interactions with its target receptors. For example, its interaction with GABA and glycine receptors can modulate neurotransmission, while its interaction with opioid receptors can affect pain signaling . At high concentrations, laudanosine can decrease the seizure threshold, potentially leading to seizures .
Action Environment
The action, efficacy, and stability of laudanosine can be influenced by various environmental factors. For instance, its effects can be modulated by the presence of other drugs, such as neuromuscular blocking agents from which it is a metabolite . Additionally, factors such as the patient’s age and liver or kidney function can influence the pharmacokinetics of laudanosine, affecting its bioavailability and potential effects .
Propriétés
IUPAC Name |
(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPAYJZAMGEDIQ-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878577 | |
Record name | Laudanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2688-77-9 | |
Record name | (+)-Laudanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2688-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Laudanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002688779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Laudanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Laudanosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAUDANOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA7R5WVN48 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.